molecular formula C25H21FN2O5S B12159900 ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12159900
M. Wt: 480.5 g/mol
InChI Key: OPPNBSIPHWWPFK-MOSHPQCFSA-N
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Description

Ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound combining pyrimidine and thiazolo moieties. These structural motifs are associated with enhanced bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties . The compound features a 2-fluorophenyl group at position 5, a 2-(acetyloxy)benzylidene substituent at position 2, and an ethoxycarbonyl group at position 4. Its synthesis typically involves a multi-step protocol, including Biginelli condensation and subsequent cyclization with chloroacetic acid, as described in analogous thiazolo-pyrimidine syntheses .

Properties

Molecular Formula

C25H21FN2O5S

Molecular Weight

480.5 g/mol

IUPAC Name

ethyl (2Z)-2-[(2-acetyloxyphenyl)methylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H21FN2O5S/c1-4-32-24(31)21-14(2)27-25-28(22(21)17-10-6-7-11-18(17)26)23(30)20(34-25)13-16-9-5-8-12-19(16)33-15(3)29/h5-13,22H,4H2,1-3H3/b20-13-

InChI Key

OPPNBSIPHWWPFK-MOSHPQCFSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3F)C(=O)/C(=C/C4=CC=CC=C4OC(=O)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3F)C(=O)C(=CC4=CC=CC=C4OC(=O)C)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Functionalization: Introduction of the acetyloxy, fluorophenyl, and benzylidene groups is achieved through various substitution reactions, often using reagents like acetic anhydride, fluorobenzene, and benzaldehyde derivatives.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol and a suitable catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolopyrimidine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperatures and solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, the thiazolopyrimidine core is known for its potential antimicrobial, antiviral, and anticancer properties. Research into this compound could lead to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound might be explored for their pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is likely related to its ability to interact with various molecular targets. The thiazolopyrimidine core can bind to enzymes or receptors, inhibiting their activity. The acetyloxy and fluorophenyl groups may enhance binding affinity and specificity, while the benzylidene group could facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The bioactivity and physicochemical properties of thiazolo-pyrimidine derivatives are highly sensitive to substituent modifications. Key analogs and their differences are summarized below:

Compound Name Substituents (Position) Melting Point (°C) Key Functional Groups Molecular Formula Reference ID
Target Compound 2-(Acetyloxy)benzylidene, 5-(2-Fluorophenyl) N/A Ethoxycarbonyl, Acetoxy, Fluorine C₂₄H₂₀FN₂O₅S
Ethyl 5-(4-Chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Chlorophenyl, Methoxycarbonyl N/A Chlorine, Methoxycarbonyl C₂₁H₁₈ClN₂O₅S
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 4-Cyanobenzylidene, 5-Methylfuran 213–215 Nitrile, Furan C₂₂H₁₇N₃O₃S
Methyl (2Z)-2-(2-Fluoro-4-methoxybenzylidene)-5-(4-Methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Fluoro-4-Methoxybenzylidene, 4-Methoxyphenyl N/A Methoxy, Fluorine C₂₄H₂₁FN₂O₅S
Compound 97 (Braud et al., 2009) 3,5-Dibromo-4-Hydroxybenzylidene, 1,3-Benzodioxol-5-yl N/A Bromine, Hydroxy, Benzodioxole C₂₃H₁₇Br₂N₂O₅S

Key Observations :

  • Halogen Effects : Brominated analogs (e.g., Compound 97) exhibit potent inhibitory activity (IC₅₀ = 3.0–4.5 µM) due to increased hydrophobic interactions and halogen bonding .
  • Solubility : Nitrile-containing analogs (e.g., compound 11b, ) show lower solubility in polar solvents compared to ethoxycarbonyl derivatives .

Crystallographic and Conformational Analysis

  • Hydrogen Bonding : The acetyloxy group may participate in intermolecular hydrogen bonds, influencing crystal packing and stability .
  • Ring Puckering: Cremer-Pople parameters for six-membered pyrimidine rings indicate minor deviations from planarity (e.g., amplitude < 0.5 Å), affecting molecular flexibility .

Biological Activity

Ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and overall pharmacological profile.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C26H24N2O5S
  • Molecular Weight : 484.55 g/mol

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that it inhibits the activity of casein kinase 2 (CK2), a protein kinase often overexpressed in cancer cells. The compound exhibited an IC50 value of 0.56 μM against CK2, indicating potent inhibitory activity. This inhibition led to reduced proliferation and increased apoptosis in various cancer cell lines, particularly stomach and hepatocellular carcinoma cells .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit other enzymes relevant in cancer progression and inflammation. It has shown promising results as a selective inhibitor of CK2, surpassing the efficacy of conventional inhibitors like tetrabromobenzotriazole (TBB), which has an IC50 of 1.24 μM .

Study on Antitumor Activity

In a specific case study involving human cancer cell lines, the compound was tested for its cytotoxic effects. Results indicated that treatment with the compound resulted in significant cell death and reduced tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression .

In Vivo Studies

In vivo studies further supported the anticancer potential of this compound. Mice treated with the compound showed a marked reduction in tumor size compared to control groups. The study also noted minimal toxicity to normal cells, suggesting a favorable therapeutic index .

Pharmacological Profile

Activity IC50 Value Effect
CK2 Inhibition0.56 μMSignificant reduction in cancer cell proliferation
Anti-inflammatory ActivityNot specifiedPotential modulation of inflammatory pathways
CytotoxicityLC50 = 0.05 ppmEffective against various cancer cell lines

The primary mechanism through which this compound exerts its biological effects is through the inhibition of CK2. This leads to altered signaling pathways associated with cell survival and proliferation. Additionally, its structural features allow for interaction with DNA and other cellular targets that may contribute to its anticancer properties.

Q & A

Q. Optimization Tips :

  • Use microwave-assisted synthesis to reduce reaction times for condensation steps (e.g., 30–60 minutes at 120°C) .
  • Monitor coupling reactions via TLC or HPLC to ensure complete conversion.
  • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .

Basic: How can the crystal structure and stereochemistry of this compound be reliably characterized?

Q. Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
    • Space group: Triclinic P1 or monoclinic C2/c (common for thiazolo[3,2-a]pyrimidines) .
    • Bond lengths: C–C (1.45–1.52 Å), C–N (1.32–1.38 Å) .
    • Torsion angles: Confirm the Z-configuration of the benzylidene moiety (e.g., 2Z stereochemistry) .
  • Complementary Techniques :
    • FT-IR to validate carbonyl (C=O, ~1700 cm⁻¹) and ester (C–O, ~1250 cm⁻¹) groups .
    • ¹H/¹³C NMR for substituent assignment (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

Basic: What are the critical substituent effects at the 2- and 5-positions for modulating biological activity?

Q. Answer :

  • 2-Position (Benzylidene) :
    • Electron-withdrawing groups (e.g., acetyloxy) enhance electrophilicity, improving interactions with target enzymes .
    • Methoxy or fluorine substituents increase metabolic stability by reducing oxidative degradation .
  • 5-Position (Fluorophenyl) :
    • Fluorine at the ortho position (2-fluorophenyl) enhances steric hindrance, potentially improving selectivity for kinase targets .
    • Comparative studies show 2-fluorophenyl derivatives exhibit 2–3× higher inhibitory activity against COX-2 than 4-fluorophenyl analogs .

Advanced: How can computational modeling predict the impact of electronic effects on structure-activity relationships (SAR)?

Q. Answer :

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects of substituents. For example, acetyloxy groups lower LUMO energy by 0.5–0.8 eV, favoring nucleophilic attack .
    • Molecular electrostatic potential (MEP) maps identify regions of high electron density (e.g., carbonyl oxygen) for target binding .
  • Molecular Docking :
    • Dock the compound into kinase active sites (e.g., EGFR or PKC) using AutoDock Vina. Fluorophenyl and benzylidene groups show strong π-π stacking with Phe residues (binding affinity: −9.2 to −10.5 kcal/mol) .

Advanced: How can researchers resolve contradictions in SAR data arising from substituent variations?

Q. Answer :

  • Systematic SAR Profiling :
    • Test derivatives with single-point mutations (e.g., swapping 2-fluorophenyl for 4-fluorophenyl) under standardized assays (IC₅₀ comparisons) .
    • Use isosteric replacements (e.g., methoxy → ethoxy) to isolate electronic vs. steric effects .
  • Data Normalization :
    • Normalize activity data to logP values to account for lipophilicity biases. For example, acetyloxy derivatives (logP ~3.5) may show false-positive activity due to membrane permeability .

Advanced: What strategies ensure compound stability during in vitro and in vivo pharmacological assays?

Q. Answer :

  • pH Stability :
    • Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–9). Thiazolo[3,2-a]pyrimidines are stable at pH 6–8 but degrade in acidic conditions (t₁/₂ < 24 hours at pH 2) .
  • Light Sensitivity :
    • Store solutions in amber vials; benzylidene moieties are prone to E/Z isomerization under UV light .
  • Metabolic Stability :
    • Pre-treat with liver microsomes (e.g., human CYP3A4) to identify vulnerable sites (e.g., ester hydrolysis). Methyl groups at the 7-position reduce CYP-mediated oxidation by 40% .

Advanced: How can researchers validate target engagement and selectivity in complex biological systems?

Q. Answer :

  • Cellular Thermal Shift Assay (CETSA) :
    • Incubate the compound with cell lysates and monitor thermal stabilization of putative targets (e.g., kinases). A ΔTₘ > 2°C indicates binding .
  • Kinase Profiling Panels :
    • Use Eurofins KinaseProfiler™ to test against 100+ kinases. Fluorophenyl-containing analogs show <10% inhibition of off-target kinases (e.g., CDK2) at 1 µM .
  • CRISPR-Cas9 Knockout Models :
    • Validate target dependency by comparing activity in wild-type vs. EGFR/PKC-knockout cell lines (EC₅₀ shifts >10× confirm on-target effects) .

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